molecular formula C8H7NO3 B2644346 Methyl 4-formylpicolinate CAS No. 64463-46-3

Methyl 4-formylpicolinate

Cat. No.: B2644346
CAS No.: 64463-46-3
M. Wt: 165.148
InChI Key: CIJCYKYLTLEDGS-UHFFFAOYSA-N
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Description

Methyl 4-formylpicolinate: is an organic compound with the molecular formula C8H7NO3 . It is a derivative of picolinic acid, where the carboxyl group is esterified with a methyl group, and the pyridine ring is substituted with a formyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-formylpicolinate can be synthesized through several methods. One common approach involves the formylation of methyl picolinate. This can be achieved using Vilsmeier-Haack reaction, where methyl picolinate reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-formylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-formylpicolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-formylpicolinate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • Methyl 4-hydroxymethylpicolinate
  • Methyl 4-carboxypicolinate
  • Methyl 4-aminopicolinate

Comparison: Methyl 4-formylpicolinate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. For instance, methyl 4-hydroxymethylpicolinate has a hydroxymethyl group instead of a formyl group, leading to different chemical behavior and applications.

Properties

IUPAC Name

methyl 4-formylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-12-8(11)7-4-6(5-10)2-3-9-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJCYKYLTLEDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64463-46-3
Record name methyl 4-formylpyridine-2-carboxylate
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